molecular formula C22H30N2 B14920412 1-(4-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine

1-(4-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine

Cat. No.: B14920412
M. Wt: 322.5 g/mol
InChI Key: CEZQGAFSYROOLS-UHFFFAOYSA-N
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Description

1-(4-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine is a synthetic piperazine derivative supplied as a dry powder for biological screening and lead optimization purposes . The compound features a naphthalene group, a structural motif prevalent in medicinal chemistry due to its potential to interact with various biological targets. Research into analogous naphthalene-containing compounds has shown promise in areas such as anticancer agent development, where they may target altered metabolic pathways in cancer cells like the Warburg effect . Furthermore, piperazine derivatives are a well-studied class in pharmaceutical research, with documented investigations into their anti-inflammatory properties . This compound is characterized by high lipophilicity (calculated LogP: 4.704) and low polar surface area (PSA: 6), properties that can influence cell membrane permeability . Its molecular framework includes multiple rotatable bonds and ring systems, offering a versatile scaffold for structure-activity relationship (SAR) studies. Researchers can utilize this compound in high-throughput screening assays to identify novel bioactive molecules or as a building block in medicinal chemistry programs. Applications: For Research Use Only. This product is intended for use in non-human research, specifically in biological screening, hit-to-lead studies, and chemical probe development . It is not intended for diagnostic or therapeutic use in humans or animals. NOTE: Specific data on the biological activity, mechanism of action, and pharmacokinetic profile of this exact compound is not available in the public domain. The information provided is based on the chemical structure and properties of analogous compounds .

Properties

Molecular Formula

C22H30N2

Molecular Weight

322.5 g/mol

IUPAC Name

1-(4-methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine

InChI

InChI=1S/C22H30N2/c1-18-9-11-21(12-10-18)24-15-13-23(14-16-24)17-20-7-4-6-19-5-2-3-8-22(19)20/h2-8,18,21H,9-17H2,1H3

InChI Key

CEZQGAFSYROOLS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Sequential N-alkylation Strategy

Specific Synthetic Routes

Synthesis via 1-Boc-piperazine Intermediate

Based on the patent literature for similar compounds, this approach offers high selectivity and reliable yields:

  • Step 1: Reaction of 1-Boc-piperazine with 4-methylcyclohexyl halide (bromide or chloride)

    1-Boc-piperazine + 4-methylcyclohexyl halide → 1-Boc-4-(4-methylcyclohexyl)piperazine
    
  • Step 2: Removal of the Boc protecting group using acidic conditions

    1-Boc-4-(4-methylcyclohexyl)piperazine + HCl → 1-(4-methylcyclohexyl)piperazine hydrochloride
    
  • Step 3: Neutralization to obtain the free base

    1-(4-methylcyclohexyl)piperazine hydrochloride + NaOH → 1-(4-methylcyclohexyl)piperazine
    
  • Step 4: Alkylation with naphthalen-1-ylmethyl chloride or bromide

    1-(4-methylcyclohexyl)piperazine + naphthalen-1-ylmethyl chloride → this compound
    

The reaction conditions typically employ potassium carbonate or sodium bicarbonate as bases in solvents such as acetonitrile or dichloromethane.

Synthesis via Direct Alkylation of Piperazine

This approach, while more direct, generally provides lower yields due to competing di-substitution:

  • Step 1: Reaction of piperazine with controlled amount of 4-methylcyclohexyl halide

    Piperazine (excess) + 4-methylcyclohexyl halide → 1-(4-methylcyclohexyl)piperazine
    
  • Step 2: Isolation of mono-substituted product

  • Step 3: Reaction with naphthalen-1-ylmethyl halide

    1-(4-methylcyclohexyl)piperazine + naphthalen-1-ylmethyl chloride → this compound
    

Synthesis via Reductive Amination

This approach utilizes 4-methylcyclohexanone and has been applied successfully to related compounds:

  • Step 1: Reductive amination of 1-(naphthalen-1-ylmethyl)piperazine with 4-methylcyclohexanone

    1-(naphthalen-1-ylmethyl)piperazine + 4-methylcyclohexanone → imine intermediate
    
  • Step 2: Reduction of the imine intermediate

    Imine intermediate + reducing agent → this compound
    

Sodium triacetoxyborohydride is typically employed as the reducing agent, often with acetic acid as a catalyst.

Reaction Conditions and Optimization

The preparation of this compound requires careful optimization of reaction conditions to maximize yield and purity. The following table summarizes key reaction parameters based on syntheses of similar piperazine derivatives:

Parameter Optimal Conditions Notes
Temperature 60-80°C for alkylation steps Higher temperatures may promote side reactions
Reaction time 1-3 hours for Boc-protection reactions Longer times for alkylation (2-4 hours)
Solvent Acetonitrile for alkylation DMF or dichloromethane also effective
Base Potassium carbonate (K₂CO₃) 1-1.1 equivalents typically sufficient
Purification Column chromatography Dichloromethane/methanol gradient recommended

Specific optimizations for the synthesis of this compound include:

  • Controlling the stoichiometry: Using slight excess (1.1 eq) of the halide in alkylation steps improves conversion
  • Temperature management: Gradual heating prevents unwanted side reactions
  • Solvent selection: Anhydrous acetonitrile provides optimal results for alkylation reactions
  • Monitoring techniques: TLC or HPLC monitoring ensures reaction completion before workup

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate reaction rates and improve yields for piperazine alkylation reactions:

  • Advantages:

    • Reduced reaction times (minutes vs. hours)
    • Improved yields (typically 10-15% higher)
    • Decreased side product formation
  • Conditions:

    • Temperature: 120-200°C
    • Power: 200-300W
    • Time: 4-25 minutes
    • Solvent: DMF or N-methyl-2-pyrrolidone
    • Base: Cs₂CO₃ or K₃PO₄

One-Pot Sequential Approach

A recently developed methodology allows for sequential alkylation without intermediate isolation:

  • Step 1: Reaction of 1-Boc-piperazine with 4-methylcyclohexyl halide
  • Step 2: In situ deprotection with trifluoroacetic acid
  • Step 3: Neutralization and addition of naphthalen-1-ylmethyl halide

This method offers improved efficiency by eliminating intermediate purification steps.

Comparative Analysis of Synthetic Routes

The following table provides a comparative analysis of the major synthetic routes for preparing this compound:

Synthetic Route Expected Yield (%) Advantages Disadvantages
Protected piperazine approach 65-75 High selectivity, minimal purification needed Requires additional protection/deprotection steps
Direct alkylation 40-55 Fewer steps, more direct approach Lower yield, challenging purification
Reductive amination 60-70 Mild conditions, good stereocontrol Sensitive to reaction conditions, requires careful optimization
Microwave-assisted 70-85 Rapid reaction times, higher yields Requires specialized equipment

Purification and Characterization

Purification Methods

The purification of this compound typically involves:

  • Column chromatography:

    • Stationary phase: Silica gel
    • Mobile phase: Gradient of dichloromethane/methanol (typical starting ratio 95:5)
    • RF value: 0.3-0.4 in dichloromethane/methanol (9:1)
  • Crystallization:

    • Formation of hydrochloride salt using HCl in diethyl ether
    • Recrystallization from isopropanol or ethanol/diethyl ether mixture
    • Conversion back to free base if required
  • Preparative HPLC:

    • For analytical grade material or difficult separations
    • C18 reversed-phase column
    • Acetonitrile/water gradient with 0.1% formic acid

Characterization Methods

Comprehensive characterization of this compound involves:

  • Spectroscopic analysis:

    • ¹H NMR: Characteristic signals for naphthalene aromatic protons (7.4-8.2 ppm), piperazine ring protons (2.4-2.7 ppm), and cyclohexyl methyl group (0.9-1.0 ppm)
    • ¹³C NMR: Distinctive carbon signals for naphthalene carbons (125-135 ppm), piperazine carbons (46-53 ppm), and methyl carbon (~22 ppm)
    • Mass spectrometry: Molecular ion peak at m/z 322, with characteristic fragmentation pattern
  • Purity determination:

    • HPLC: Typical purity >98% with appropriate method development
    • Elemental analysis: Within ±0.4% of theoretical values for C, H, N

Chemical Reactions Analysis

1-(4-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine nitrogen can be substituted with various electrophiles, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles under controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: It is studied for its potential biological activity, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the precise molecular interactions and effects.

Comparison with Similar Compounds

Key Structural Features:

  • N1 substituent : 4-Methylcyclohexyl group (lipophilic, bulky).
  • N4 substituent : Naphthalen-1-ylmethyl group (aromatic, planar).
  • Molecular weight : Estimated ~380–400 g/mol (based on analogs in ).

Synthesis likely involves alkylation of piperazine with appropriate halides or reductive amination, as seen in related compounds (e.g., MT-45, ).

Comparative Analysis with Structurally Similar Piperazine Derivatives

MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine)

  • Substituents : Cyclohexyl (N1), diphenylethyl (N4).
  • Molecular weight : 364.5 g/mol .
  • Pharmacology :
    • Opioid receptor agonist with potent analgesic activity .
    • Enantiomers show divergent effects: (+)-MT-45 is 5x more potent than (-)-MT-45 in analgesia .

1-(1-Naphthyl)piperazine (1-NP)

  • Substituents : Naphthyl (N1), unsubstituted (N4).
  • Pharmacology :
    • 5-HT2 receptor antagonist (IC50 ~4 µmol/kg in mice) .
    • Inhibits head-twitching induced by 5-HT agonists .
  • Key Differences :
    • The target compound’s 4-methylcyclohexyl group adds steric bulk, which may alter receptor binding kinetics compared to 1-NP’s simpler naphthyl group.

1-(2-Bromobenzyl)-4-(4-methylcyclohexyl)piperazine oxalate

  • Substituents : 2-Bromobenzyl (N1), 4-methylcyclohexyl (N4).
  • Molecular weight : 441.37 g/mol .
  • Oxalate salt improves solubility compared to the freebase form of the target compound.

Benzodioxopiperazines (e.g., S 15535)

  • Substituents : Benzodioxan (N1), indan (N4).
  • Pharmacology :
    • Mixed 5-HT1A autoreceptor agonist/postsynaptic antagonist (pKi = 8.8) .
    • Minimal off-target activity at dopamine or adrenergic receptors .

Data Table: Structural and Pharmacological Comparison

Compound Name N1 Substituent N4 Substituent Molecular Weight (g/mol) Key Pharmacological Activity Reference
1-(4-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine 4-Methylcyclohexyl Naphthalen-1-ylmethyl ~390 (estimated) Potential CNS modulation (inferred)
MT-45 Cyclohexyl 1,2-Diphenylethyl 364.5 Opioid agonist (analgesic)
1-(1-Naphthyl)piperazine (1-NP) 1-Naphthyl H 212.3 5-HT2 antagonist
1-(2-Bromobenzyl)-4-(4-methylcyclohexyl)piperazine oxalate 2-Bromobenzyl 4-Methylcyclohexyl 441.37 Undisclosed (structural analog)
S 15535 Benzodioxan-5-yl Indan-2-yl 353.4 5-HT1A autoreceptor agonist

Biological Activity

The compound 1-(4-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Piperazine derivatives are known for their diverse pharmacological profiles, including interactions with various receptors and potential therapeutic applications. This article aims to consolidate existing research findings regarding the biological activity of this compound, highlighting its mechanisms of action, receptor interactions, and relevant case studies.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC22H30N2
Molecular Weight322.5 g/mol
LogP4.521
Polar Surface Area6.793 Ų
Hydrogen Bond Acceptors2

These properties suggest a moderate lipophilicity, which may influence its bioavailability and interaction with biological membranes.

Receptor Interactions

Piperazine derivatives, including this compound, often exhibit significant interactions with various neurotransmitter receptors. The following are key receptor types associated with this compound:

  • Dopamine Receptors : Piperazine derivatives have shown binding affinities for dopamine receptors, which are crucial in neuropharmacology. For instance, compounds similar to this piperazine have demonstrated activity at dopamine D2 and D4 receptors, potentially influencing mood and behavior .
  • Serotonin Receptors : Similar compounds have also been reported to interact with serotonin receptors, which play a role in mood regulation and anxiety disorders .

Anticancer Activity

Recent studies have explored the anticancer potential of piperazine derivatives. For example, a related compound demonstrated necroptotic cell death in leukemic cells via activation of specific receptors . This suggests that this compound may also possess similar anticancer properties, warranting further investigation into its efficacy against various cancer cell lines.

Study on LQFM018

A related compound, LQFM018, was synthesized to evaluate its biological activities. This study found that LQFM018 induced necroptosis in K562 leukemic cells through receptor interactions without activating traditional apoptotic pathways. The findings indicated that piperazine derivatives could serve as novel agents in cancer therapy by promoting regulated cell death mechanisms .

Cytotoxicity Assessments

In another study focusing on piperazine derivatives, researchers assessed the cytotoxic effects of various compounds on cancer cells. The results indicated that specific structural modifications significantly influenced the cytotoxicity profile of these compounds, suggesting that similar modifications in this compound could enhance its therapeutic potential .

Q & A

Q. Methodological Answer :

  • Synthesis :
    • Coupling Reactions : Piperazine derivatives are often synthesized via nucleophilic substitution or coupling reactions. For example, 1-(naphthalen-1-ylmethyl)piperazine (NMP) analogs can be prepared by reacting 1-chloromethylnaphthalene with piperazine in tetrahydrofuran (THF) under reflux .
    • Fragment Assembly : The cyclohexyl and naphthyl groups can be introduced via alkylation or acylation. For instance, 1-(4-fluorobenzyl)piperazine derivatives were synthesized by reacting benzyl chlorides with piperazine in dichloromethane (DCM) using N,N-diisopropylethylamine as a base .
  • Purification :
    • Crystallization : Use solvents like diethyl ether (Et₂O) for recrystallization to isolate high-purity solids .
    • Chromatography : Flash chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) is effective for separating structurally similar byproducts .

Basic: How is the structural conformation of this compound characterized in crystallographic studies?

Q. Methodological Answer :

  • X-ray Diffraction : Single-crystal X-ray diffraction (SCXRD) resolves the spatial arrangement of substituents. For example, 1-aroyl-4-(4-methoxyphenyl)piperazines showed distinct hydrogen-bonding patterns (e.g., C–H⋯O interactions) and π-stacking in their crystal lattices .
  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–8.5 ppm for naphthyl groups), methylcyclohexyl protons (δ 1.0–2.5 ppm), and piperazine methylene protons (δ 2.5–3.5 ppm) .
    • Mass Spectrometry : Molecular ion peaks (e.g., m/z 318–365) confirm the molecular weight, while fragmentation patterns validate substituent connectivity .

Basic: What pharmacological targets are associated with piperazine derivatives of this structural class?

Q. Methodological Answer :

  • Antimicrobial Activity : Piperazine analogs with halogenated or nitro groups show moderate-to-strong activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) via membrane disruption .
  • Kinase Inhibition : Naphthylmethyl-piperazine derivatives exhibit tyrosine kinase inhibition by competing with ATP-binding domains, as seen in studies of 1-(4-fluorobenzyl)piperazine fragments .
  • Neurotransmitter Modulation : Substituents like methoxyphenyl groups enhance serotonin/dopamine receptor binding, potentially influencing antidepressant or antipsychotic pathways .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity for this compound?

Q. Methodological Answer :

  • Substituent Variation :
    • Electron-Withdrawing Groups : Nitro or trifluoromethyl groups at the 4-position of aryl rings enhance antimicrobial potency by increasing electrophilicity .
    • Hydrophobic Moieties : Bulky substituents (e.g., naphthyl or cyclohexyl) improve blood-brain barrier penetration, critical for neuroactive compounds .
  • Bioisosteric Replacement : Replacing the naphthyl group with indole or quinoline maintains π-π stacking interactions while reducing metabolic instability .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Q. Methodological Answer :

  • Experimental Replication : Standardize assay conditions (e.g., bacterial strain, incubation time) to minimize variability in antimicrobial studies .
  • Computational Validation :
    • Molecular Docking : Compare binding affinities across receptor isoforms (e.g., 5-HT1A vs. D2 receptors) to explain selectivity discrepancies .
    • QSAR Models : Correlate logP values or topological polar surface area (TPSA) with bioavailability to clarify conflicting pharmacokinetic data .

Advanced: What strategies improve yield and scalability in multi-step synthesis?

Q. Methodological Answer :

  • Catalytic Optimization : Use Pd/C or Raney nickel for hydrogenation steps to reduce reaction times (e.g., converting nitriles to amines in NMP synthesis) .
  • Microwave-Assisted Synthesis : Accelerate coupling reactions (e.g., triazolopyrimidinone formation) with microwave irradiation, achieving >80% yield in 30 minutes .
  • Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) to enhance safety and reduce environmental impact .

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